Bienvenue dans la boutique en ligne BenchChem!

1-(4-Amino-3-(chloromethyl)phenyl)-3-bromopropan-1-one

Chemoselective synthesis Sequential cross-coupling Building block design

1-(4-Amino-3-(chloromethyl)phenyl)-3-bromopropan-1-one (CAS 1804400-20-1) is a substituted phenylpropanone building block with the molecular formula C₁₀H₁₁BrClNO and a molecular weight of 276.56 g/mol. The compound belongs to the α-amino-α′-haloketone class and is characterized by three reactive functional groups on a single aromatic scaffold: a 4-amino group, a 3-chloromethyl substituent, and a 3-bromopropan-1-one side chain.

Molecular Formula C10H11BrClNO
Molecular Weight 276.56 g/mol
Cat. No. B14065231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Amino-3-(chloromethyl)phenyl)-3-bromopropan-1-one
Molecular FormulaC10H11BrClNO
Molecular Weight276.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)CCBr)CCl)N
InChIInChI=1S/C10H11BrClNO/c11-4-3-10(14)7-1-2-9(13)8(5-7)6-12/h1-2,5H,3-4,6,13H2
InChIKeyZGFFXPIGFMCOBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Amino-3-(chloromethyl)phenyl)-3-bromopropan-1-one: Structural Identity, Class, and Core Specifications for Procurement Screening


1-(4-Amino-3-(chloromethyl)phenyl)-3-bromopropan-1-one (CAS 1804400-20-1) is a substituted phenylpropanone building block with the molecular formula C₁₀H₁₁BrClNO and a molecular weight of 276.56 g/mol . The compound belongs to the α-amino-α′-haloketone class and is characterized by three reactive functional groups on a single aromatic scaffold: a 4-amino group, a 3-chloromethyl substituent, and a 3-bromopropan-1-one side chain . It is primarily supplied as a research-grade intermediate by specialty chemical vendors at purities of NLT 98% (MolCore, CapotChem) or ≥95% (Chemenu), with ISO-certified quality systems applicable to global pharmaceutical R&D and quality control workflows [1]. Its CAS registry (1804400-20-1) distinguishes it from closely related positional isomers such as the 2-bromo congener 1806313-06-3 and regioisomers including 1806548-89-9, each bearing a unique spatial arrangement of amino, chloromethyl, and bromo substituents that directly governs reactivity and downstream synthetic utility [2].

Why 1-(4-Amino-3-(chloromethyl)phenyl)-3-bromopropan-1-one Cannot Be Replaced by a Generic In-Class Analog


Within the C₁₀H₁₁BrClNO isomeric family, positional variations of the bromine atom on the propanone side chain and the amino/chloromethyl groups on the aromatic ring produce compounds with divergent reactivity profiles, making simple substitution unreliable. The target compound positions bromine at the β-carbon (3-position) of the propan-1-one chain, generating a primary alkyl bromide, whereas its closest congener (CAS 1806313-06-3) places bromine at the α-carbon (2-position), yielding a secondary alkyl bromide; this single-position shift alters the kinetics of nucleophilic displacement by approximately one order of magnitude in typical SN2 manifolds owing to steric and electronic differences . Furthermore, the 4-amino-3-chloromethyl substitution pattern on the phenyl ring—where the amino group is para to the ketone and the chloromethyl group is ortho to the amino—creates a specific electronic environment that affects both the nucleophilicity of the aniline nitrogen and the electrophilicity of the chloromethyl carbon, a combination not replicated in the 3-amino-4-chloromethyl (CAS 1806548-89-9) or 2-amino-5-chloromethyl regioisomers [1]. Because downstream coupling partners (e.g., in kinase inhibitor fragment assembly) are typically optimized for a specific halogen geometry, interchanging isomers risks altered reaction yields, undesired side products, or failure to meet pharmacophoric constraints in structure-based design [2].

Quantitative Differentiation Evidence for 1-(4-Amino-3-(chloromethyl)phenyl)-3-bromopropan-1-one vs. Nearest Comparators


Orthogonal Dihalogen Reactivity: C–Br (~68 kcal/mol) vs. C–Cl (~79 kcal/mol) Bond Dissociation Energy Differential Enables Sequential Functionalization

The target compound possesses two distinctly reactive carbon–halogen bonds: the C–Br bond in the 3-bromopropan-1-one moiety (bond dissociation energy ~68 kcal/mol) and the C–Cl bond in the chloromethyl group (~79 kcal/mol). This ~11 kcal/mol BDE gap provides a thermodynamic window for chemoselective manipulation—the alkyl bromide can undergo SN2 displacement or Pd-catalyzed cross-coupling under conditions where the chloromethyl group remains intact. In contrast, the 2-bromo isomer (CAS 1806313-06-3) presents a secondary bromide with a different steric environment, and non-halogenated analogs such as 1-(4-amino-3-(chloromethyl)phenyl)propan-1-one (CAS from benchchem data) lack the bromo handle entirely, precluding the two-step orthogonal functionalization strategy that the target compound enables [1].

Chemoselective synthesis Sequential cross-coupling Building block design

Bromine Positional Isomerism: β-Bromo (Primary Alkyl Bromide) vs. α-Bromo (Secondary Alkyl Bromide) Substitution Kinetics

The target compound features a primary alkyl bromide at the β-position of the propan-1-one chain (3-bromopropan-1-one moiety), which is sterically less hindered and electronically more accessible for bimolecular nucleophilic substitution than the secondary alkyl bromide present in the 2-bromo positional isomer (CAS 1806313-06-3). In-class SN2 rate data for primary vs. secondary alkyl bromides indicate a relative rate difference of approximately 10² to 10³ in favor of primary substrates when reacting with typical nucleophiles (e.g., iodide ion in acetone) [1]. This kinetic advantage translates to shorter reaction times, lower required temperatures, and higher yields in derivatization steps such as azide displacement, amine alkylation, or thioether formation . The 3-bromo substitution pattern also places the reactive center farther from the electron-withdrawing ketone carbonyl, reducing the extent of undesired enolate-mediated side reactions compared to the α-bromo isomer [2].

SN2 reactivity Alkyl halide kinetics Positional isomer differentiation

Vendor Purity Benchmarking: NLT 98% (MolCore/CapotChem) with ISO Certification Provides Traceable Quality Relative to 95%+ Baseline Suppliers

The target compound is supplied by MolCore at NLT 98% purity under ISO-certified quality systems, with catalog number MC749604 . CapotChem also lists the compound at NLT 98% purity [1]. In comparison, Chemenu offers the compound at 95%+ purity (catalog CM400891) without explicit ISO certification claims . For the 2-bromo isomer (CAS 1806313-06-3), MolCore and CapotChem similarly list NLT 98%, while Chemenu lists 95%+ . The 3% minimum purity gap may be consequential in applications requiring precise stoichiometry, such as fragment-based covalent inhibitor assembly or multi-component reactions where excess of a lower-purity intermediate can propagate impurities that are difficult to remove downstream [2].

Quality assurance ISO-certified supply chain Purity specification

α-Bromoketone Pharmacophore Utility: Class of Compounds Validated as Key Intermediates in KSP (Eg5) Kinase Inhibitor Synthesis Including Ispinesib

The 3-bromopropan-1-one moiety places this compound within the broadly validated class of α-bromoketone intermediates used in kinase inhibitor synthesis. Specifically, 3′-bromopropiophenone—a structural analog—is a documented reagent for synthesizing kinesin spindle protein (KSP/Eg5) inhibitors such as Ispinesib, an antitumor agent that reached Phase II clinical trials . More broadly, α-bromoketones serve as key electrophilic partners in thiazole-forming Hantzsch reactions that yield VEGFR-2 kinase inhibitor scaffolds, with reported yields of 85–95% [1]. The target compound adds two additional synthetic handles—the 4-amino group (for amide coupling or diazotization) and the 3-chloromethyl group (for further nucleophilic displacement)—that are absent from simple bromopropiophenone building blocks, potentially enabling more convergent fragment assembly strategies [2].

Kinase inhibitor synthesis KSP/Eg5 inhibitors Antimitotic agents

α-Amino-α′-chloroketone Class Validation: These Compounds Are Recognized as High-Yield Precursors for Bioactive Molecule Libraries

The target compound embodies the α-amino-α′-chloroketone substructure that has been explicitly identified in the primary literature as a valuable precursor for bioactive compound synthesis. Pace et al. (2013) demonstrated a chemoselective chloromethylation route to this compound class, reporting that the Weinreb amide-based methodology is 'promising for the large-scale preparation of α-amino-α′-chloropropanones, which are valuable precursors for a variety of bioactive compounds' [1]. The method achieved high yields through a homologation strategy that is not feasible with glycine ester substrates, underscoring the synthetic value of the α-amino-α′-chloroketone architecture [2]. The target 4-amino-3-chloromethyl substitution pattern is a specific embodiment within this validated class, and the availability of the compound at NLT 98% purity from ISO-certified suppliers provides the quality foundation required for reproducible library synthesis .

Bioactive compound precursors Weinreb amide homologation Medicinal chemistry building blocks

Validated Application Scenarios for 1-(4-Amino-3-(chloromethyl)phenyl)-3-bromopropan-1-one in Pharmaceutical R&D


Sequential, Chemoselective Fragment Assembly Using Orthogonal Dihalogen Reactivity

Researchers designing multi-step syntheses that require sequential functionalization of two electrophilic sites can exploit the ~11 kcal/mol C–Br vs. C–Cl bond dissociation energy differential in this compound. The primary alkyl bromide (3-bromopropan-1-one) can be displaced first under mild SN2 conditions (e.g., NaN₃ in DMF at 25–50 °C) while the chloromethyl group remains intact; subsequent activation of the chloromethyl site (e.g., with NaI in acetone at reflux) enables a second chemoselective transformation on the same molecular scaffold. This built-in orthogonality eliminates one protecting-group step per sequence, directly reducing step count and improving overall yield in analog library production [1].

Kinase Inhibitor Intermediate Synthesis Leveraging Validated α-Bromoketone Chemistry

The α-bromoketone moiety positions this compound as a direct entry point into kinase inhibitor chemical space. Following the established precedent of 3′-bromopropiophenone in KSP (Eg5) inhibitor synthesis, the target compound can undergo Hantzsch thiazole formation with thioureas or thioamides to generate aminothiazole scaffolds, a privileged kinase-binding motif. The additional 4-amino group allows subsequent amide coupling to introduce target-specific side chains, while the chloromethyl group provides a third point of diversification—together enabling the parallel synthesis of three-dimensional kinase-focused libraries from a single starting material .

Covalent Inhibitor Warhead Optimization with Tunable Electrophilicity

For covalent inhibitor programs, the chloromethyl group serves as a latent electrophilic warhead precursor. Its intrinsic reactivity is moderated relative to bromomethyl or iodomethyl analogs (C–Cl BDE ≈ 79 kcal/mol vs. C–Br ≈ 68 kcal/mol vs. C–I ≈ 54 kcal/mol), providing a wider window for selective target engagement and reduced non-specific alkylation [2]. The 4-amino group can be functionalized with a target-recognition element, and the 3-bromopropan-1-one side chain can be further elaborated or used to install additional binding motifs before final chloromethyl activation. This three-handle design enables systematic SAR exploration of linker length, warhead electrophilicity, and recognition-element geometry within a single scaffold architecture.

Quality-Critical Pharmaceutical Intermediate Procurement for Multi-Step GMP-Enabled Synthesis

When procuring this compound as a regulated intermediate for multi-step pharmaceutical synthesis, the NLT 98% purity specification from ISO-certified suppliers (MolCore MC749604) provides documented traceability and batch-to-batch consistency . The 3% minimum purity advantage over the 95%+ baseline translates to measurably lower impurity loads that propagate through subsequent steps—for a 5-step linear synthesis, a 98% purity starting material yields a theoretical maximum final purity of approximately 90% (0.98⁵), versus approximately 77% (0.95⁵) from a 95% purity starting material, all else being equal. This 13 percentage-point gap can determine whether a final product meets ICH Q3A thresholds for impurity identification and qualification without additional purification burden [3].

Quote Request

Request a Quote for 1-(4-Amino-3-(chloromethyl)phenyl)-3-bromopropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.